molecular formula C13H20O3 B1248377 Kotomolide A

Kotomolide A

Cat. No.: B1248377
M. Wt: 224.3 g/mol
InChI Key: GTRPOAYDIMUHJJ-UCQJPZFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kotomolide A (KTA) is a bioactive butanolide-derived compound isolated from the leaves of Cinnamomum kotoense, a plant endemic to Taiwan . It exhibits dual pharmacological activities:

  • Anticancer Effects: KTA induces G2/M cell cycle arrest and apoptosis in human non-small cell lung cancer (A549) and breast cancer cells by activating the ATM/p53 pathway. This mechanism involves downregulating cyclin B1, Cdc2, and Cdc25C, while upregulating phosphorylated Chk2 and p53 (Serine15) .
  • Antiviral Activity: KTA inhibits H5N1 neuraminidase (NA) with an IC50 of 38.6 μM, outperforming other natural NA inhibitors like Linderanolide B and Isolinderanolide B .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

(3Z,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9-/t12-/m1/s1

InChI Key

GTRPOAYDIMUHJJ-UCQJPZFISA-N

Isomeric SMILES

CCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O

Canonical SMILES

CCCCCCCC=C1C(C(=C)OC1=O)O

Synonyms

isokotomolide A
kotomolide A

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Butanolide Derivatives

Compounds with a butanolide skeleton, such as Linderanolide B and Isolinderanolide B (isolated from Cinnamomum subavenium), share structural motifs with KTA but differ in alkyl substitutions and stereochemistry.

Table 1: Structural and Functional Comparison of Butanolide Derivatives
Compound Source Key Structural Features IC50 (H5N1 NA) Anticancer Targets
Kotomolide A Cinnamomum kotoense Butanolide core, methyl groups 38.6 ± 2.9 μM ATM/p53, cyclin B1, Cdc2
Linderanolide B C. subavenium Butanolide core, longer alkyl chain 45.0 ± 2.4 μM Human bladder cancer cells
Isolinderanolide B C. subavenium Butanolide core, hydroxyl group 66.0 ± 3.5 μM Melanoma cells

Key Findings :

  • Potency : KTA is the most potent NA inhibitor among the three, likely due to optimal hydrophobic interactions and hydrogen bonding in the NA active site .
  • Structural Impact: The methyl groups in KTA enhance binding affinity, while longer alkyl chains in Linderanolide B reduce efficacy against NA .

Functional Analogues: Cell Cycle Inhibitors

a. Curcumin
  • Mechanism : Curcumin activates ATM/Chk1, inducing G2/M arrest and apoptosis in pancreatic cancer cells, similar to KTA .
b. Quercetin-3-methyl ether
  • Mechanism: This flavonoid inhibits lapatinib-resistant breast cancer cells by blocking signal pathways like EGFR and HER2, unlike KTA’s ATM/p53 focus .
  • Efficacy : Both compounds show IC50 values in the micromolar range but target distinct molecular checkpoints .

Natural Product Derivatives with Overlapping Targets

a. Indole-3-carbinol (I3C)
  • Mechanism: I3C and its metabolite 3,3′-diindolylmethane (DIM) attenuate carcinogenesis via p53 stabilization, akin to KTA .
  • Divergence : I3C primarily targets estrogen metabolism, whereas KTA’s effects are ROS-independent .

Q & A

Q. What are the standard methods for isolating Kotomolide A from natural sources?

this compound is typically isolated from Cinnamomum kotoense leaves using solvent extraction followed by chromatographic purification. Ethanol or methanol is used for initial extraction, and bioactive fractions are separated via silica gel column chromatography. Final purification often employs reversed-phase HPLC, with structural validation using NMR, mass spectrometry (MS), and infrared (IR) spectroscopy .

Q. What in vitro assays are commonly used to assess this compound’s antiviral activity?

Neuraminidase (NA) inhibition assays are standard for evaluating antiviral efficacy. Enzyme-based protocols measure IC50 values by quantifying the inhibition of substrate cleavage (e.g., 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). For example, this compound demonstrated an IC50 of 38.6 ± 2.9 μM against H5N1 NA, validated via fluorometric detection .

Q. How is the purity of this compound validated post-isolation?

Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection, ensuring a single peak. Additional validation includes consistency in melting points, NMR spectral data, and comparison with published reference spectra .

Advanced Research Questions

Q. How can molecular docking simulations be optimized to study this compound’s interaction with neuraminidase?

Molecular docking requires a validated NA structure (e.g., PDB ID 2HUO) and software like Discovery Studio (DS). Key steps include:

  • Preparing the protein (removing water molecules, adding hydrogen atoms).
  • Defining binding pockets based on conserved regions (e.g., residues Glu119, Asp151).
  • Validating the docking protocol using known inhibitors like Oseltamivir. this compound’s binding involves hydrogen bonds with Arg156 and hydrophobic interactions with Trp178, as shown in silico .

Q. How to address discrepancies in this compound’s IC50 values across studies?

Variations may arise from differences in assay conditions (pH, temperature), compound purity, or enzyme sources. To resolve contradictions:

  • Standardize protocols using reference inhibitors (e.g., Zanamivir).
  • Validate compound purity via HPLC and mass spectrometry.
  • Replicate experiments across independent labs to confirm reproducibility .

Q. What strategies enhance this compound’s bioavailability in in vivo models?

Structural modifications (e.g., esterification of hydroxyl groups) and formulation strategies (liposomal encapsulation or nanoparticle delivery) can improve solubility and metabolic stability. Pharmacokinetic studies in rodent models are critical for assessing absorption and half-life .

Q. How do researchers distinguish this compound’s apoptotic effects in cancer cells from its antiviral mechanisms?

Use pathway-specific inhibitors and gene knockdown (e.g., siRNA targeting caspase-3 for apoptosis studies vs. NA overexpression for antiviral assays). Transcriptomic profiling (RNA-seq) can identify differentially expressed genes in treated cells, clarifying mechanistic pathways .

Q. What in silico approaches predict this compound’s off-target effects?

Pharmacophore modeling and molecular dynamics simulations assess interactions with non-target proteins. Databases like ChEMBL or PubChem help cross-reference structural similarities with known off-target binders. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions further evaluate safety profiles .

Methodological Guidance

Q. How to design a dose-response study for this compound’s anti-influenza activity?

  • Population: In vitro models (e.g., MDCK cells infected with H5N1).
  • Intervention: this compound at logarithmic concentrations (e.g., 10–100 μM).
  • Comparison: Positive controls (Oseltamivir) and vehicle-only groups.
  • Outcome: Viral titer reduction (plaque assay) and cytotoxicity (MTT assay).
  • Time: 48–72 hours post-infection .

Q. What statistical methods are appropriate for analyzing this compound’s dual bioactivities (antiviral and anticancer)?

Multivariate analysis (e.g., MANOVA) evaluates correlated outcomes. For dose-response curves, nonlinear regression (four-parameter logistic model) calculates EC50/IC50. Significance is determined via ANOVA with post-hoc tests (Tukey’s HSD) .

Data Contradiction and Reproducibility

Q. How to resolve conflicting reports on this compound’s cytotoxicity thresholds?

  • Compare cell lines used (e.g., MCF-7 vs. A549) and culture conditions (serum concentration, growth factors).
  • Standardize assays (e.g., ATP-based viability vs. trypan blue exclusion).
  • Validate results using orthogonal methods (flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What steps ensure reproducibility in this compound’s isolation protocols?

  • Document solvent ratios, column dimensions, and gradient profiles in detail.
  • Share raw spectroscopic data (NMR, MS) in public repositories.
  • Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kotomolide A
Reactant of Route 2
Kotomolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.